molecular formula C7H11BrF2 B13508374 3-(2-Bromoethyl)-1,1-difluorocyclopentane

3-(2-Bromoethyl)-1,1-difluorocyclopentane

Cat. No.: B13508374
M. Wt: 213.06 g/mol
InChI Key: UWKJMWJJANCKJU-UHFFFAOYSA-N
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Description

Significance of Halogenated Cyclopentane (B165970) Derivatives in Contemporary Organic Synthesis

Halogenated alicyclic compounds, including cyclopentane derivatives, are highly valued as versatile intermediates in organic synthesis. The introduction of a halogen atom onto an alkane scaffold, such as a cyclopentane ring, transforms a relatively inert hydrocarbon into a reactive substrate suitable for a wide array of chemical transformations. This process, known as halogenation, provides a critical entry point for functionalization.

Bromo-substituted cyclopentanes are particularly significant. The carbon-bromine bond is sufficiently labile to act as a good leaving group in nucleophilic substitution reactions and to facilitate elimination reactions for the formation of double bonds. Furthermore, bromoalkanes are precursors for organometallic reagents, such as Grignard reagents, which are essential for forming new carbon-carbon bonds. The strategic placement of a bromine atom on a cyclopentane derivative thus unlocks a multitude of synthetic possibilities, enabling the construction of more complex and functionally diverse molecules. Bromination is often considered a vital tool for enhancing the potency of bioactive agents and for creating versatile precursors for further chemical modifications. acs.orgresearchgate.net

Overview of Organofluorine Chemistry in Complex Molecular Architectures and Methodological Advancements

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has expanded dramatically since the first synthesis of an organofluorine compound in the 19th century. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—impart profound changes to a molecule's physical, chemical, and biological characteristics. nih.govmdpi.com

In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. tandfonline.comnih.gov For instance, replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this pathway, extending the drug's half-life. It is estimated that approximately 25% of all pharmaceuticals contain at least one fluorine atom. olemiss.edu

Methodological advancements have been crucial to the field's growth. Early methods were often harsh and limited in scope. Contemporary strategies, however, offer high levels of control and selectivity. Key developments include:

Nucleophilic and Electrophilic Fluorinating Agents: The development of safer and more selective reagents has made fluorination reactions more practical and efficient.

Late-Stage Fluorination: Techniques such as C-H activation allow for the introduction of fluorine atoms at a late stage in a synthetic sequence, which is highly valuable for drug discovery and development. nih.gov

Catalysis: The use of transition metal catalysts has expanded the scope of fluorination reactions, enabling transformations that were previously challenging. nih.gov

These advancements have facilitated the integration of fluorinated motifs, such as the gem-difluoro group (CF2), into complex molecular architectures, providing chemists with powerful tools to modulate molecular properties. olemiss.eduyoutube.com

Structural Features and Core Research Interest in 3-(2-Bromoethyl)-1,1-difluorocyclopentane (B6229232)

This compound is a unique bifunctional molecule that combines the key features of both halogenated and fluorinated alicyclic compounds. Its structure consists of a five-membered cyclopentane ring, a geminal difluoride group at the C1 position, and a 2-bromoethyl side chain at the C3 position.

The 2-Bromoethyl Side Chain: This is a reactive "handle" for further chemical modification. The primary carbon-bromine bond is susceptible to a variety of reactions, including nucleophilic substitution (SN2 reactions), elimination to form a vinyl group, and the formation of organometallic intermediates. bloomtechz.combloomtechz.comchemicalbook.com

The combination of a stable, property-modulating fluorinated core with a reactive side chain makes this compound an attractive building block for introducing the 1,1-difluorocyclopentyl-ethyl motif into larger, more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H11BrF2
Monoisotopic Mass 212.00122 Da
SMILES C1CC(CC1CCBr)(F)F
InChIKey UWKJMWJJANCKJU-UHFFFAOYSA-N

Data sourced from PubChem and are predicted values.

Research Gaps and Objectives for Comprehensive Investigation of Difluorinated Bromoethyl Cyclopentanes

The primary research gap concerning this compound and related structures is the lack of published experimental data regarding their synthesis, reactivity, and application. While the compound is commercially available from some suppliers, indicating its use in proprietary research, its properties and potential are not well-documented in peer-reviewed literature.

A comprehensive investigation into this class of compounds would be guided by the following objectives:

Development of Efficient Synthetic Routes: Establishing a scalable and cost-effective synthesis for this compound and its analogues is the first critical step. This would make these valuable building blocks more accessible for broader research. beilstein-journals.orgacs.org

Thorough Physicochemical Characterization: Moving beyond predicted data, experimental determination of key properties such as lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility is necessary to understand how this moiety influences the characteristics of larger molecules.

Exploration of Reactivity: A systematic study of the compound's reactivity is needed. This includes exploring the scope of nucleophilic substitution and elimination reactions at the bromoethyl side chain and confirming the stability of the gem-difluoro group under various reaction conditions.

Demonstration of Synthetic Utility: The value of this compound as a building block must be demonstrated. This would involve incorporating it into known pharmacophores or other complex molecular scaffolds and evaluating the impact of the fluorinated moiety on the final product's properties.

Biological Evaluation: Investigating the biological effects of introducing the 1,1-difluorocyclopentyl-ethyl group into bioactive molecules would provide crucial insights for medicinal chemistry and drug discovery programs. nih.gov

Addressing these research objectives would fill a significant knowledge gap and could establish difluorinated bromoethyl cyclopentanes as valuable and widely used tools in the synthetic chemist's arsenal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromoethyl)-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-4-2-6-1-3-7(9,10)5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKJMWJJANCKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Bromoethyl 1,1 Difluorocyclopentane and Analogous Scaffolds

Retrosynthetic Analysis of 3-(2-Bromoethyl)-1,1-difluorocyclopentane (B6229232)

A logical retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections. The most apparent disconnection is at the C-Br bond, leading back to a hydroxyethyl (B10761427) or vinyl precursor. A more fundamental disconnection of the C-C bond of the ethyl side chain points to a 3-substituted-1,1-difluorocyclopentane synthon that can be alkylated or a cyclopentanone (B42830) precursor that can undergo olefination followed by reduction and bromination.

The core 1,1-difluorocyclopentane (B72110) moiety is retrosynthetically derived from a corresponding cyclopentanone derivative. This transformation, a cornerstone of this synthetic approach, relies on deoxofluorination. Therefore, a key intermediate in the forward synthesis is a 3-substituted cyclopentanone. The nature of the substituent at the 3-position can be designed to facilitate the introduction of the bromoethyl side chain either before or after the fluorination step. A plausible pathway involves starting with a cyclopentanone bearing a group that can be elaborated into the bromoethyl moiety, such as an ester or an allyl group.

Advanced Strategies for the Synthesis of the 1,1-Difluorocyclopentane Core

The construction of the gem-difluoromethylene group on a cyclopentane (B165970) ring is a challenging yet crucial transformation. Several advanced methodologies have been developed to achieve this installation efficiently.

The most direct and widely employed method for converting a carbonyl group into a gem-difluoromethylene group is deoxofluorination. This reaction typically involves treating a ketone precursor, in this case, a substituted cyclopentanone, with a specialized fluorinating agent.

Prominent reagents for this transformation include Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). organic-chemistry.orgsci-hub.se These reagents react with the ketone to form an intermediate that subsequently eliminates sulfur dioxide to yield the difluorinated product. sci-hub.se Deoxo-Fluor® is often preferred due to its enhanced thermal stability compared to DAST, which makes it safer for larger-scale reactions and reactions requiring higher temperatures. sigmaaldrich.comorgsyn.org The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen onto the sulfur atom of the fluorinating agent, followed by intramolecular fluoride (B91410) delivery.

The choice of reagent can be critical, as side reactions can occur depending on the substrate. For instance, the deoxofluorination of α-N-phthaloyl cyclopentanone with Deoxo-Fluor® has been shown to produce the desired gem-difluoride exclusively, whereas analogous reactions with cyclobutanone (B123998) or cyclohexanone (B45756) precursors can lead to rearrangements or intramolecular cyclization products. researchgate.net

ReagentTypical ConditionsAdvantagesDisadvantages
DAST -78 °C to room temp., CH₂Cl₂Effective for a wide range of ketones.Thermally unstable; can decompose violently.
Deoxo-Fluor® Room temp. to reflux, neat or in solventMore thermally stable and safer than DAST. sigmaaldrich.comorgsyn.orgHigher cost; may require higher temperatures.

An alternative to fluorinating a pre-existing ring is to construct the cyclopentane ring from acyclic precursors that already contain the difluoromethylene unit. This approach offers a high degree of control over the final structure.

One such strategy involves the Nazarov cyclization of fluorinated divinyl ketones. nii.ac.jp Treatment of 1-fluorovinyl vinyl ketones with a Lewis acid can promote a 4π-electrocyclization to form an oxyallyl cation intermediate, which upon deprotonation yields an α-fluorocyclopentenone. nii.ac.jp This intermediate can then be further functionalized and reduced to the desired saturated 1,1-difluorocyclopentane scaffold.

Radical cyclizations also represent a powerful tool. Precursors containing a gem-difluoroalkene moiety can undergo intramolecular radical addition to a tethered alkene or alkyne, initiated by a radical initiator, to form the five-membered ring. psu.edu Another advanced method is the [3+2] cycloaddition of donor-acceptor (D-A) cyclopropanes with various partners, which can be adapted to synthesize highly substituted cyclopentanes. frontiersin.org While not directly demonstrated for 1,1-difluorocyclopentanes, the analogous reactivity of gem-difluorocyclopropanes in transition-metal-catalyzed ring-opening and cycloaddition reactions suggests a viable pathway.

While deoxofluorination is the most common route to gem-difluorides from ketones, other fluorination strategies can be envisioned.

Electrophilic fluorination typically involves the reaction of an enol or enolate derivative of a cyclopentanone with an electrophilic fluorine source ("F+"). sapub.org Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. core.ac.ukresearchgate.netstrath.ac.uknih.gov The reaction of a cyclopentanone enol ether or silyl (B83357) enol ether with Selectfluor® would lead to an α-fluoroketone. A second fluorination step would be required to generate the gem-difluoro product. The mechanism is believed to be a polar two-electron process initiated by the attack of the enol's C=C double bond on the electrophilic fluorine source. sapub.orgstrath.ac.uk

Nucleophilic fluorination strategies for creating gem-difluoro groups are less direct. They often involve the substitution of other halogens. For example, a precursor such as 1,1-dichlorocyclopentane (B1615501) could potentially undergo halogen exchange with a nucleophilic fluoride source like KF or CsF, although such reactions can be challenging. More commonly, nucleophilic fluoride is used in ring-opening reactions of epoxides or in the conversion of alcohols to fluorides. nih.gov The direct, catalytic nucleophilic fluorination of acyl chlorides to acyl fluorides has been demonstrated using rhodium complexes, showcasing modern approaches to C-F bond formation. nih.gov

Transition metal catalysis has opened new avenues for the synthesis of fluorinated compounds, including gem-difluorocyclopentanes. nih.gov These methods often leverage the unique reactivity of organometallic intermediates.

Palladium-catalyzed reactions involving fluorinated diazoalkanes and indoles have been shown to produce gem-difluoro olefins through a sequence of C-H functionalization and β-fluoride elimination. nih.gov While this example does not form a cyclopentane, it highlights a key mechanistic step relevant to fluorine chemistry.

More directly, transition-metal-catalyzed annulation reactions provide a powerful means to construct the cyclopentane ring. For instance, cobalt-catalyzed reductive coupling of activated alkenes with alkynes can produce substituted cyclopentane precursors. organic-chemistry.org Rhodium-catalyzed domino sequences involving vinyldiazoacetates have been developed for the highly stereoselective synthesis of complex cyclopentanes. nih.gov Adapting these methodologies to incorporate fluorine-containing building blocks, such as using gem-difluoroalkenes or difluorocyclopropenes as reaction partners, is an active area of research. researchgate.net For example, cobalt-catalyzed reactions for difluoroalkylation have been developed, suggesting the feasibility of incorporating CF₂ groups via cross-coupling. researchgate.net

MethodCatalyst/ReagentPrecursor TypeKey Feature
Nazarov Cyclization Lewis Acid (e.g., Me₃SiB(OTf)₄)1-Fluorovinyl vinyl ketoneForms α-fluorocyclopentenone intermediate. nii.ac.jp
[3+2] Cycloaddition Chiral Ti(salen) complexCyclopropyl (B3062369) ketone + AlkeneRadical redox-relay mechanism for cyclopentane formation. organic-chemistry.org
Reductive Coupling Cobalt complex / ZnAlkene + AlkyneForms highly substituted cyclopentane precursors. organic-chemistry.org
Domino Sequence Rh₂(DOSP)₄Vinyldiazoacetate + Allyl alcoholConvergent synthesis with high stereocontrol. nih.gov

Methodologies for the Stereocontrolled Introduction of the Bromoethyl Moiety

Achieving stereocontrol at the C3 position of the cyclopentane ring is critical for many applications. The introduction of the bromoethyl group, or a precursor, can be performed either before or after the fluorination step, with stereoselectivity being a key consideration in both approaches.

If the side chain is introduced onto a cyclopentanone precursor, established methods for stereoselective alkylation can be employed. This often involves the diastereoselective alkylation of a chiral enolate, which can be formed using a chiral base or by employing a chiral auxiliary attached to the cyclopentanone. acs.org Alternatively, conjugate addition of an appropriate nucleophile to a chiral cyclopentenone derivative is a powerful strategy. acs.org

Another approach is the stereoselective functionalization of a cyclopentene (B43876) derivative. Electrophilic additions to cyclopentenes bearing allylic substituents have been shown to proceed with high diastereoselectivity, often favoring a syn-selective approach of the electrophile. nih.gov For example, a 1,1-difluoro-3-allyl-cyclopentane could be synthesized and then subjected to a stereocontrolled hydroboration-oxidation sequence to generate a hydroxyethyl group, which can then be converted to the bromoethyl moiety with inversion or retention of configuration depending on the chosen reagents (e.g., PBr₃ or Appel reaction).

Finally, transition-metal-catalyzed reactions, such as enantioselective palladium-catalyzed decarboxylative allylic alkylation, can be used to construct all-carbon quaternary centers on cyclopentanones with high enantiomeric excess, providing a route to chiral 3,3-disubstituted precursors. organic-chemistry.org

Selective Bromination Reactions for Alkyl Side Chains on Cyclopentane Ring Systems

The introduction of a bromine atom onto an alkyl side chain of a cyclopentane ring is a crucial transformation for the synthesis of this compound. This typically involves the conversion of a precursor, such as 2-(1,1-difluorocyclopentan-3-yl)ethanol, into the desired bromoethyl derivative. Several methods are available for the selective bromination of alkyl chains, often involving free radical mechanisms or nucleophilic substitution of a suitable leaving group.

One of the most common methods for the selective bromination of alkyl chains is through free radical bromination . This method is particularly effective for the bromination of benzylic and allylic positions, but it can also be applied to saturated alkyl chains, especially with the use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). The selectivity of this reaction is governed by the stability of the resulting radical intermediate. For an ethyl group on a cyclopentane ring, the secondary radical that would be formed is relatively stable, making this a plausible approach.

Another widely used method is the conversion of an alcohol to an alkyl bromide . This is a versatile and often high-yielding approach. The hydroxyl group of a precursor alcohol, such as 2-(1,1-difluorocyclopentan-3-yl)ethanol, can be converted to a bromide using various reagents. Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and the Appel reaction (using triphenylphosphine (B44618) and carbon tetrabromide or N-bromosuccinimide). The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Below is a table summarizing common bromination reagents and their typical applications:

ReagentSubstrateReaction TypeTypical Conditions
N-Bromosuccinimide (NBS)Alkyl chain with activated C-H bondsFree Radical BrominationRadical initiator (AIBN, BPO), non-polar solvent (e.g., CCl₄), heat or light
Phosphorus Tribromide (PBr₃)Primary or secondary alcoholNucleophilic SubstitutionAnhydrous conditions, often at low temperatures
Thionyl Bromide (SOBr₂)Primary or secondary alcoholNucleophilic SubstitutionPyridine or other base, anhydrous solvent
Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄)Primary or secondary alcoholAppel ReactionAnhydrous solvent (e.g., CH₂Cl₂)

Carbon-Carbon Bond Formation Strategies for Attaching the Ethylene (B1197577) Bridge (e.g., Alkylation, Coupling Reactions)

The formation of the carbon-carbon bond to attach the ethyl side chain to the cyclopentane ring is a key step in the synthesis of this compound. Several strategies can be employed, including alkylation of a suitable nucleophile or various coupling reactions.

Alkylation reactions are a fundamental tool in organic synthesis for forming C-C bonds. In the context of our target molecule, this could involve the reaction of a nucleophilic cyclopentane derivative with an electrophilic two-carbon synthon. For instance, a Grignard reagent or an organolithium species derived from a 3-halo-1,1-difluorocyclopentane could be reacted with ethylene oxide. This reaction would open the epoxide ring and introduce a hydroxyethyl group, which could then be converted to the bromoethyl group as described in the previous section.

Another alkylation strategy is the malonic ester synthesis . orgoreview.comlibretexts.orglscollege.ac.in This classic method involves the alkylation of diethyl malonate with a suitable electrophile, such as 3-halo-1,1-difluorocyclopentane. The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield a carboxylic acid with a two-carbon extension from the cyclopentane ring. This acid can then be reduced to the corresponding alcohol and subsequently brominated.

Coupling reactions catalyzed by transition metals, such as palladium or copper, offer another powerful approach. For example, a Negishi coupling could be employed by reacting an organozinc derivative of 3-halo-1,1-difluorocyclopentane with a vinyl halide, followed by hydroboration-oxidation and bromination. Alternatively, a Suzuki coupling of a boronic ester of 1,1-difluorocyclopentane with a vinyl halide could achieve a similar outcome.

The following table outlines some of these C-C bond formation strategies:

StrategyCyclopentane PrecursorTwo-Carbon SynthonKey Intermediate
Grignard Reaction3-Bromo-1,1-difluorocyclopentaneEthylene oxide2-(1,1-difluorocyclopentan-3-yl)ethanol
Malonic Ester Synthesis3-Bromo-1,1-difluorocyclopentaneDiethyl malonate2-(1,1-difluorocyclopentan-3-yl)acetic acid
Negishi Coupling3-Iodo-1,1-difluorocyclopentane (as organozinc)Vinyl bromide3-Vinyl-1,1-difluorocyclopentane

Ring Expansion and Contraction Strategies for Cyclopentane Derivatives

Ring expansion and contraction reactions provide alternative pathways to cyclopentane derivatives, often from more readily available starting materials. These reactions typically involve the rearrangement of a carbocation or other reactive intermediate.

Ring expansion strategies can be used to synthesize cyclopentanes from cyclobutane (B1203170) precursors. The Tiffeneau-Demjanov rearrangement is a classic example, involving the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone. acs.org For instance, a suitably substituted aminomethylcyclobutanol could be rearranged to a difluorocyclopentanone, which could then be further functionalized. A more general approach involves the rearrangement of a carbocation generated on a side chain of a cyclobutane ring, leading to a more stable cyclopentyl cation. chemistrysteps.com

Ring contraction methods can be employed to form cyclopentanes from cyclohexanone derivatives. The Favorskii rearrangement of an α-halocyclohexanone in the presence of a base proceeds through a cyclopropanone (B1606653) intermediate, which then opens to form a cyclopentane carboxylic acid derivative. Another important ring contraction method is the Wolff rearrangement of an α-diazocyclohexanone, which generates a ketene (B1206846) that can be trapped to form a cyclopentane derivative. nih.gov

A summary of these strategies is presented below:

StrategyStarting Ring SystemKey Reagents/ConditionsProduct Ring System
Tiffeneau-Demjanov RearrangementCyclobutaneNitrous acidCyclopentane
Carbocation RearrangementCyclobutaneGeneration of a carbocation adjacent to the ringCyclopentane
Favorskii RearrangementCyclohexane (B81311)BaseCyclopentane
Wolff RearrangementCyclohexaneFormation of an α-diazoketone, then heat or lightCyclopentane

Convergent and Linear Synthetic Pathways to this compound

A plausible linear synthesis of this compound could start from a readily available precursor like 1,3-cyclopentanedione. rsc.org The synthesis would involve the following key steps:

Protection of one carbonyl group of 1,3-cyclopentanedione.

Alkylation at the α-position to introduce the ethyl side chain.

Fluorination of the remaining carbonyl group to introduce the gem-difluoro functionality. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Deprotection of the protected carbonyl group.

Reduction of the resulting ketone to an alcohol.

Bromination of the alcohol to yield the final product.

This sequence strategically introduces the required functional groups in a stepwise manner.

To improve the efficiency of the synthesis, one-pot or cascade reactions can be employed. These reactions combine multiple transformations in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

While a complete one-pot synthesis of this compound is challenging, certain steps could be combined. For example, the alkylation and subsequent reduction of the ketone could potentially be performed in a single pot.

Cascade reactions, where the product of one reaction triggers the next, are also a powerful tool. A hypothetical cascade could involve the opening of a suitably substituted bicyclic precursor that already contains the necessary carbon skeleton and some of the required functional groups.

Stereoselective Synthesis of Related Cyclopentane Derivatives with Halogen Substituents

The synthesis of specific stereoisomers of halogenated cyclopentane derivatives often requires stereoselective methods. For molecules with multiple chiral centers, controlling the stereochemistry is crucial.

For related compounds like trans-1-bromo-2-fluorocyclopentane, stereoselective methods are essential. nist.govachemblock.com One approach is the halofluorination of cyclopentene . This reaction can proceed with a degree of stereoselectivity, depending on the reaction conditions and the reagents used.

Another strategy involves the stereoselective opening of an epoxide . For example, the epoxidation of cyclopentene followed by ring-opening with a bromide nucleophile can lead to the formation of a trans-bromohydrin. The hydroxyl group can then be converted to a fluoride with inversion of configuration, resulting in a cis-bromofluorocyclopentane.

Asymmetric catalysis can also be used to introduce chirality. For instance, an asymmetric Michael addition to a cyclopentenone derivative can establish a chiral center, which can then direct the stereochemistry of subsequent transformations. beilstein-journals.org The use of chiral catalysts or auxiliaries can enable the synthesis of enantiomerically enriched halogenated cyclopentane derivatives.

Asymmetric Catalysis in Fluorinated and Brominated Cyclic Systems

The introduction of halogen atoms into cyclic frameworks with high enantioselectivity is a significant challenge in modern synthetic chemistry. Asymmetric catalysis provides a powerful solution, enabling the creation of chiral centers with high fidelity. This is particularly important for producing enantiomerically pure compounds, as different enantiomers can exhibit vastly different biological activities.

Recent advancements have focused on both organocatalysis and metal-based catalysis to achieve asymmetric fluorination and bromination. For instance, the first highly enantioselective α-fluorination of cyclic ketones using organocatalysis has been developed, overcoming previous limitations in enamine activation strategies. nih.gov This method utilizes primary amine functionalized Cinchona alkaloids to deliver fluorine to a variety of carbocyclic and heterocyclic substrates with excellent enantiocontrol. nih.gov Similarly, chiral anion phase-transfer catalysis has emerged as a robust strategy. This approach can involve the merger of two distinct catalytic cycles, such as a chiral anion cycle to activate an electrophilic fluorine source like Selectfluor, and an enamine activation cycle using a protected amino acid as the organocatalyst. acs.org This dual-catalysis system has proven effective in the asymmetric fluorination of α-substituted cyclohexanones, generating quaternary fluorine-containing stereocenters. acs.org

For bromination, electricity-driven asymmetric bromocyclization enabled by chiral phosphate (B84403) anion phase-transfer catalysis represents a green and efficient alternative to traditional methods that require stoichiometric amounts of electrophilic halogen sources. nih.gov In this system, anodic oxidation of aqueous sodium bromide generates the electrophilic bromine source in situ. A phase-transfer catalyst transports the active bromine species, paired with a chiral anion, into the organic phase to initiate asymmetric bromination. nih.gov

Below is a table summarizing selected asymmetric halogenation methods for cyclic systems.

Catalyst TypeSubstrate ExampleHalogen SourceKey FeaturesRef
Cinchona Alkaloid (Organocatalyst)Cyclic KetonesN-Fluorobenzenesulfonimide (NFSI)Direct, highly enantioselective α-fluorination via enamine activation. nih.gov
Chiral Phosphate Anion (Phase-Transfer)Unsaturated AmidesNaBr (Anodic Oxidation)Electricity-driven, green synthesis for asymmetric bromocyclization. nih.gov
Dianionic Carboxylic Acid (Phase-Transfer)Allylic AmidesSelectfluorCatalyzes 6-endo-fluoro-cyclization with high enantioselectivity (up to 99% ee). acs.org
Chiral Palladium Complexβ-KetoestersSelectfluorEffective in environmentally benign solvents like ethanol, yielding 83-94% ee. acs.org

Diastereoselective Control in Cyclopentane Annulation and Derivatization

The construction of the cyclopentane ring, or annulation, with precise control over the relative stereochemistry of multiple stereocenters is fundamental to synthesizing complex molecules. baranlab.orgnih.gov Domino reactions, where a sequence of transformations occurs in a single pot, are particularly powerful for rapidly assembling polyfunctionalized carbocycles with high diastereoselectivity. nih.gov

One effective strategy for cyclopentane synthesis is the [3+2] cycloaddition. For example, a metal-free [3+2] cycloaddition of cyclopropyl ketones to alkenes, catalyzed by a combination of a diboron (B99234) compound and a pyridine, yields highly substituted cyclopentanes with excellent diastereoselectivity. organic-chemistry.org Another approach, the Danheiser annulation, uses the reaction of an α,β-unsaturated ketone with a trialkylsilylallene to produce a trialkylsilylcyclopentene in a regiocontrolled manner. wikipedia.orgacs.org These methods allow for the creation of the five-membered ring while setting specific stereochemical relationships between substituents.

The table below highlights methodologies that achieve high diastereoselective control in cyclopentane synthesis and modification.

Reaction TypeReactantsCatalyst/ReagentDiastereomeric Ratio (dr)Ref
Michael-Aldol DominoTrisubstituted Michael Acceptors + β-Keto EstersDBU (Base)Up to >20:1 nih.gov
[3+2] CycloadditionCyclopropyl Ketones + AlkenesDiboron Compound / PyridineGenerally high to excellent organic-chemistry.org
Aza-Michael AdditionCyclopentenone + AnilinesNone (Solvent/Temp Control)Excellent durham.ac.uk
Rhodium Carbene DominoDiazo Compound + DieneRh₂(S-DOSP)₄High diastereoselectivity nih.gov

Chirality Transfer and Resolution in Organohalogen Synthesis

Achieving enantiopurity in organohalogen compounds can be approached in two primary ways: by directing the formation of a single enantiomer during the synthesis (chirality transfer) or by separating a racemic mixture after synthesis (chiral resolution).

Chirality Transfer involves using a chiral element to influence the stereochemical outcome of a reaction. nih.govrsc.org This can be achieved by starting with an enantiomerically pure material, a strategy known as chiral pool synthesis. For example, a readily available chiral starting material is manipulated through a series of reactions, and its inherent chirality guides the formation of new stereocenters. Alternatively, a chiral auxiliary can be temporarily incorporated into the molecule. This auxiliary directs the stereochemistry of a subsequent reaction, such as halogenation or cyclization, and is later removed. This point-to-helical chirality transfer mechanism has been successfully used in the diastereoselective synthesis of complex molecules. digitellinc.com

Chiral Resolution is the process of separating a racemic mixture (a 50:50 mix of enantiomers) into its individual, pure enantiomers. wikipedia.orglibretexts.org Since enantiomers have identical physical properties, direct separation is challenging. The most common method involves reacting the racemate with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid or brucine. libretexts.orgtcichemicals.com This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like crystallization. wikipedia.orglibretexts.org After separation, the chiral resolving agent is removed, yielding the resolved, enantiomerically pure compounds. wikipedia.org Other resolution techniques include chiral column chromatography, where a chiral stationary phase selectively interacts with one enantiomer, allowing for their separation. numberanalytics.com

MethodPrincipleExample ApplicationRef
Chirality Transfer Use of a chiral starting material or auxiliary to direct the stereochemistry of a reaction.An enantiopure amino acid substituent acts as a chiral auxiliary to control the formation of helical chirality in a product. digitellinc.com
Chiral Resolution Conversion of a racemic mixture into separable diastereomers using a chiral resolving agent.A racemic alcohol is reacted with optically active (S)-mandelic acid; the resulting insoluble diastereomeric salt is separated by filtration. wikipedia.org

Reactivity and Chemical Transformations of 3 2 Bromoethyl 1,1 Difluorocyclopentane

Electronic and Steric Influence of Geminal Fluorine Atoms on Cyclopentane (B165970) Ring Reactivity

The introduction of two fluorine atoms onto the same carbon atom (a geminal arrangement) of the cyclopentane ring profoundly alters its chemical and physical properties. Fluorine's high electronegativity creates a strong dipole, with the carbon atom of the CF2 group becoming significantly electron-deficient. This inductive effect can influence the reactivity of neighboring atoms and functional groups.

The CF2 group is also considered a bioisostere for methylene (B1212753) (CH2), carbonyl (C=O), or ether (-O-) groups, a strategy often employed in medicinal chemistry to enhance metabolic stability and bioavailability. researchgate.net The steric demand of the geminal difluoro group is also a critical factor. While fluorine has a small atomic radius, the C-F bonds are short and strong, which can create localized steric hindrance. nih.gov This steric bulk can influence the approach of reagents and affect the stereochemical outcome of reactions on the cyclopentane ring or the side chain. researchgate.net In the context of 3-(2-Bromoethyl)-1,1-difluorocyclopentane (B6229232), these electronic and steric factors can modulate the reaction rates and regioselectivity of transformations involving the bromoethyl group.

Reactivity Profile of the Bromoethyl Group

The bromoethyl side chain is the primary site of reactivity in this compound, susceptible to a variety of transformations common to alkyl halides.

The carbon-bromine bond in the bromoethyl group is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. This allows for nucleophilic substitution reactions to occur through either SN1 or SN2 mechanisms. libretexts.orglibretexts.org

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.orgchemguide.co.uk This mechanism is favored by strong nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound, an SN2 reaction would proceed with an inversion of stereochemistry if the carbon bearing the bromine were a chiral center.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a carbocation intermediate. libretexts.orgchemguide.co.uk This is followed by a rapid attack of the nucleophile on the carbocation. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate. Tertiary and secondary alkyl halides are more prone to undergo SN1 reactions due to the stability of the resulting carbocation. The primary nature of the bromoethyl group in this compound makes the SN1 pathway less likely unless a rearrangement occurs.

The choice between SN1 and SN2 pathways is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. evitachem.com

MechanismSubstrate StructureNucleophileSolventKinetics
SN2Primary > Secondary >> TertiaryStrong, high concentrationPolar aprotic (e.g., Acetone, DMF)Second order
SN1Tertiary > Secondary >> PrimaryWeak, low concentrationPolar protic (e.g., Water, Ethanol)First order

In the presence of a base, this compound can undergo elimination reactions to form an alkene. These reactions, known as dehydrohalogenation, involve the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the bromine, and the bromine atom itself. tardigrade.in

E2 Mechanism: The bimolecular elimination (E2) mechanism is a concerted, one-step process where the base removes a proton, and the bromide leaving group departs simultaneously, leading to the formation of a double bond. pearson.comchemistry.coachlibretexts.org This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. Strong, bulky bases favor the E2 pathway. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. tardigrade.inmasterorganicchemistry.com

E1 Mechanism: The unimolecular elimination (E1) mechanism is a two-step process that begins with the formation of a carbocation, identical to the first step of an SN1 reaction. libretexts.org A weak base then removes a proton from an adjacent carbon to form the double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of weak bases.

MechanismSubstrate StructureBaseSolventKinetics
E2Primary, Secondary, TertiaryStrong, high concentrationLess polar, aproticSecond order
E1Tertiary > SecondaryWeak, low concentrationPolar proticFirst order

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by heat, light, or a radical initiator. Once formed, this radical can participate in a variety of transformations, including addition to unsaturated bonds and atom transfer reactions. researchgate.netnih.gov The presence of the gem-difluoro group can influence the stability and reactivity of the radical intermediate. Such radical reactions are valuable for forming new carbon-carbon bonds under mild conditions. researchgate.net

Cyclization Reactions and Annulation Strategies Involving Bromoethyl and Difluorocyclopentane Moieties

The bifunctional nature of this compound makes it a potential substrate for intramolecular cyclization reactions to form bicyclic structures. For instance, if the bromoethyl side chain is first converted to a nucleophilic species (e.g., an organometallic reagent), it could then attack an electrophilic site on the cyclopentane ring, or vice versa. Annulation strategies, which involve the formation of a new ring onto an existing one, could also be employed. rsc.org For example, a [3+2] cycloaddition reaction could potentially be designed where the bromoethyl group acts as a three-atom component. frontiersin.org The synthesis of complex cyclopentane derivatives is an active area of research, with numerous methods being developed for the construction of these important carbocycles. organic-chemistry.orgnih.gov

Cross-Coupling Reactions and Organometallic Chemistry with Halogenated Cyclopentanes

The bromoethyl group of this compound is a suitable handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: The reaction of this compound with magnesium metal would lead to the formation of the corresponding Grignard reagent. mnstate.eduwikipedia.orgresearchgate.net These organomagnesium compounds are potent nucleophiles and strong bases, and they can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.edu The formation of Grignard reagents can sometimes be challenging to initiate and is sensitive to the presence of water. researchgate.net

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. mdpi.com To utilize this compound in a Suzuki coupling, it could either be converted to an organoboron derivative or coupled directly with a suitable organoboron reagent.

Stille Coupling: The Stille coupling reaction employs a palladium catalyst to couple an organic halide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org While effective, a major drawback of the Stille reaction is the toxicity of the tin reagents. wikipedia.org

Kumada Coupling: The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. It involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This reaction is economically advantageous and is used in the industrial-scale synthesis of some compounds. wikipedia.orgresearchgate.net

Coupling ReactionOrganometallic ReagentOrganic Halide/PseudohalideCatalyst
SuzukiOrganoboron compoundAryl/Vinyl HalidePalladium
StilleOrganotin compoundAryl/Vinyl HalidePalladium
KumadaGrignard reagentAryl/Vinyl HalideNickel or Palladium

Functional Group Interconversions and Derivatization Pathways

The synthetic utility of this compound lies in the reactivity of its primary alkyl bromide functional group. This moiety serves as a versatile precursor for a variety of chemical transformations, primarily through nucleophilic substitution and elimination reactions. These pathways allow for the introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

The primary carbon-bromine bond is susceptible to attack by a wide array of nucleophiles, typically following an SN2 mechanism. This bimolecular nucleophilic substitution involves a backside attack on the electrophilic carbon atom, leading to the displacement of the bromide leaving group. The rate and efficiency of these reactions are influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Furthermore, under appropriate basic conditions, this compound can undergo elimination reactions, typically following an E2 mechanism, to yield an alkene. The choice between substitution and elimination can often be controlled by the reaction conditions, particularly the strength and steric bulk of the base, as well as the solvent polarity and temperature.

The following subsections detail the key functional group interconversions and derivatization pathways originating from this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents the most common pathway for the derivatization of this compound. A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProductProduct Name
Hydroxide (B78521)Sodium Hydroxide (NaOH)3-(2-Hydroxyethyl)-1,1-difluorocyclopentane2-(1,1-Difluorocyclopentan-3-yl)ethanol
AlkoxideSodium Ethoxide (NaOEt)3-(2-Ethoxyethyl)-1,1-difluorocyclopentane1-(2-Ethoxyethyl)-3,3-difluorocyclopentane
Azide (B81097)Sodium Azide (NaN3)3-(2-Azidoethyl)-1,1-difluorocyclopentane1-(2-Azidoethyl)-3,3-difluorocyclopentane
CyanideSodium Cyanide (NaCN)3-(2-Cyanoethyl)-1,1-difluorocyclopentane3-(1,1-Difluorocyclopentan-3-yl)propanenitrile
Ammonia (B1221849)Ammonia (NH3)3-(2-Aminoethyl)-1,1-difluorocyclopentane2-(1,1-Difluorocyclopentan-3-yl)ethanamine
ThiolateSodium Hydrosulfide (B80085) (NaSH)3-(2-Mercaptoethyl)-1,1-difluorocyclopentane2-(1,1-Difluorocyclopentan-3-yl)ethanethiol

Synthesis of Alcohols: The reaction with hydroxide ions, typically from an aqueous solution of a strong base like sodium hydroxide, yields the corresponding primary alcohol, 2-(1,1-difluorocyclopentan-3-yl)ethanol.

Williamson Ether Synthesis: Alkoxides, generated from the reaction of an alcohol with a strong base, are excellent nucleophiles for the synthesis of ethers. wikipedia.orgmasterorganicchemistry.comnumberanalytics.comlibretexts.org For instance, reaction with sodium ethoxide will produce 1-(2-ethoxyethyl)-3,3-difluorocyclopentane. This reaction is highly versatile, allowing for the introduction of a wide range of alkoxy groups.

Synthesis of Alkyl Azides: The azide functional group can be readily introduced by reacting this compound with sodium azide in a polar aprotic solvent. nih.gov This provides a pathway to 1-(2-azidoethyl)-3,3-difluorocyclopentane, a precursor for the synthesis of amines and triazoles.

Synthesis of Nitriles: The displacement of the bromide with a cyanide salt, such as sodium cyanide, is an effective method for carbon chain extension and the introduction of a nitrile functionality. This reaction yields 3-(1,1-difluorocyclopentan-3-yl)propanenitrile.

Synthesis of Amines: Primary amines can be synthesized through various methods. Direct reaction with ammonia can lead to the formation of 2-(1,1-difluorocyclopentan-3-yl)ethanamine, although overalkylation can be a competing side reaction. Alternative methods, such as the Gabriel synthesis or the reduction of the corresponding azide, can provide the primary amine in higher purity.

Synthesis of Thiols: The reaction with a hydrosulfide salt, such as sodium hydrosulfide, provides a straightforward route to the corresponding thiol, 2-(1,1-difluorocyclopentan-3-yl)ethanethiol.

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form 3-vinyl-1,1-difluorocyclopentane. The choice of base and solvent is crucial in favoring elimination over substitution. Sterically hindered bases, such as potassium tert-butoxide, in a non-polar solvent are often employed to promote the E2 mechanism.

Table 2: Elimination Reaction of this compound

BaseSolventProductProduct Name
Potassium tert-butoxidetert-Butanol3-Vinyl-1,1-difluorocyclopentane3-Ethenyl-1,1-difluorocyclopentane

Formation of Organometallic Reagents

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, most commonly through the formation of a Grignard reagent. This is achieved by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent.

Table 3: Grignard Reagent Formation

MetalSolventProductProduct Name
Magnesium (Mg)Diethyl ether or Tetrahydrofuran (THF)(2-(1,1-Difluorocyclopentan-3-yl)ethyl)magnesium bromide(2-(1,1-Difluorocyclopentan-3-yl)ethyl)magnesium bromide

The resulting Grignard reagent is a potent nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds, thereby enabling significant molecular elaboration.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 3 2 Bromoethyl 1,1 Difluorocyclopentane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural assignment of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

The analysis of one-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁹F nuclei, offers fundamental insights into the molecular structure of 3-(2-Bromoethyl)-1,1-difluorocyclopentane (B6229232) .

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The protons on the cyclopentane (B165970) ring and the bromoethyl side chain will have characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) would likely appear as a triplet, while the protons on the carbon adjacent to the difluorinated carbon would show complex splitting due to coupling with both neighboring protons and the fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. Key signals would include the quaternary carbon bonded to two fluorine atoms (C-1), which would exhibit a characteristic triplet due to one-bond C-F coupling. The carbon bearing the bromoethyl group (C-3) and the carbons of the ethyl chain and the cyclopentane ring would also have distinct chemical shifts.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The spectrum for This compound would be expected to show signals for the two fluorine atoms. The chemical shift and coupling constants would be indicative of their environment, and coupling to nearby protons would provide further structural confirmation.

A summary of anticipated NMR data is presented in the table below.

NucleusAnticipated Chemical Shift (ppm)Key Coupling Interactions
¹HSignals for cyclopentane ring protons and bromoethyl side chain protons.H-H coupling (vicinal and geminal), H-F coupling.
¹³CDistinct signals for each carbon, with the C-F carbon showing a large one-bond coupling constant.C-F coupling, C-H coupling.
¹⁹FCharacteristic signals for the geminal fluorine atoms.F-H coupling.

Application of 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are indispensable for assembling the complete molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of protons on the cyclopentane ring and the ethyl side chain by tracing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and confirming the position of the bromoethyl and difluoro substituents on the cyclopentane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful in determining the stereochemical orientation of the bromoethyl group relative to the cyclopentane ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For This compound , HRMS would provide an accurate mass measurement, allowing for the unequivocal determination of its molecular formula, C₇H₁₁BrF₂. uni.lu

Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide valuable structural information. Characteristic fragmentation pathways for this molecule might include the loss of a bromine atom, elimination of HBr, or cleavage of the ethyl side chain. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of This compound would be expected to show characteristic absorption bands.

Functional GroupBond VibrationAnticipated Wavenumber (cm⁻¹)
C-H (alkane)Stretching2850-3000
C-FStretching1000-1400
C-BrStretching500-600

The absence of strong absorptions in other regions, such as the carbonyl (C=O) or hydroxyl (O-H) stretching regions, would confirm the absence of these functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Separation

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id GC-MS is highly effective for assessing the purity of volatile compounds like This compound . A single sharp peak in the gas chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific GC conditions.

Moreover, GC can be used to separate potential isomers. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. This is particularly useful for distinguishing between positional isomers or stereoisomers if they have different chromatographic behaviors.

Applications of 3 2 Bromoethyl 1,1 Difluorocyclopentane As a Synthetic Intermediate and Advanced Building Block

Role in the Modular Construction of Complex Alicyclic and Heterocyclic Scaffolds

The bifunctional nature of 3-(2-bromoethyl)-1,1-difluorocyclopentane (B6229232), possessing both a reactive bromoethyl group and a stable difluorocyclopentane core, makes it a potentially valuable intermediate for the modular synthesis of complex molecular architectures. The bromoethyl moiety can serve as an electrophilic site, enabling a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups and the extension of the carbon chain.

The cyclopentane (B165970) ring, on the other hand, provides a rigid, three-dimensional scaffold. The geminal difluoro group on this ring can significantly influence the molecule's conformational preferences and electronic properties. This combination of a reactive handle and a structurally defined core is highly desirable for the construction of novel alicyclic and heterocyclic systems. For instance, the bromoethyl group could be displaced by nitrogen, oxygen, or sulfur nucleophiles to form precursors for various five- or six-membered heterocyclic rings fused or appended to the difluorocyclopentane moiety.

Precursor for Novel Fluorinated Organic Materials with Tailored Properties (e.g., in electronics or coatings)

Fluorinated organic compounds are of significant interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. The presence of the difluorocyclopentane unit in this compound suggests its potential as a precursor for the synthesis of novel fluorinated materials.

The introduction of fluorinated alkyl groups can lead to materials with low surface energy, which is a desirable property for applications in hydrophobic and oleophobic coatings. Furthermore, the polarity and stability imparted by the C-F bonds could be exploited in the design of advanced dielectric materials for use in electronic components. The bromoethyl group provides a convenient point of attachment for polymerization or for grafting onto surfaces and other polymer backbones, allowing for the tailored design of materials with specific properties. While the use of organic fluorinated intermediates is a key component in various industries, specific applications of this compound in this context are not yet documented in readily available literature. solvay.com

Development of New Synthetic Methodologies and Reagents Leveraging its Reactivity

The development of new synthetic methodologies is a cornerstone of chemical research, enabling the efficient construction of complex molecules. nih.gov Compounds like this compound, with their specific combination of functional groups, can serve as test substrates for the development and optimization of new chemical transformations.

For example, its bromoethyl group can be utilized in various coupling reactions, such as Suzuki, Stille, or Sonogashira cross-coupling reactions, to form new carbon-carbon bonds. The development of efficient protocols for these reactions with fluorinated substrates is an active area of research. Additionally, the presence of the difluoro group can influence the reactivity of the adjacent carbon atoms, potentially leading to the discovery of novel and selective transformations. The study of such reactions can contribute to the broader toolkit of synthetic organic chemistry. nih.govfrontiersin.org

Exploration as a Bioisostere or Structural Analog for Probing Chemical Biology (without direct medicinal applications or clinical trials)

In the field of chemical biology, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The gem-difluoroalkyl group is a well-known bioisostere for other chemical groups like a carbonyl group or a gem-dimethyl group. The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

While there are no direct medicinal applications reported for this compound, its structure makes it an interesting candidate for exploration as a structural analog in chemical biology research. By incorporating the 1,1-difluorocyclopentane (B72110) moiety into biologically active molecules, researchers can probe the effects of this specific fluorinated scaffold on biological activity. This can provide valuable insights into structure-activity relationships and guide the design of new molecular probes or therapeutic leads. The investigation of such analogs can help in understanding the role of fluorine in modulating biological interactions. nih.gov

Conclusion and Future Research Directions in the Field of Fluorinated and Halogenated Cyclopentanes

Summary of Current Research Landscape Pertaining to 3-(2-Bromoethyl)-1,1-difluorocyclopentane (B6229232)

The current body of scientific literature specifically detailing the synthesis, reactivity, and applications of this compound is notably sparse. Its existence is confirmed in chemical databases, and it is available through some commercial suppliers, which suggests its utility as a building block in proprietary industrial research, likely in the fields of medicinal chemistry and materials science. uni.lu The primary value of this compound lies in its bifunctional nature: the bromoethyl group is a versatile handle for nucleophilic substitution and elimination reactions, while the gem-difluoro motif can significantly influence the conformational preferences and electronic properties of the cyclopentane (B165970) ring. nih.gov

General research into fluorinated cyclopentane derivatives is more extensive. Studies have demonstrated various methods for the introduction of fluorine into cyclopentane rings, including the fluorination of hydroxyl groups and the ring-opening of epoxy precursors. google.comnih.gov These methodologies provide a foundational basis for the potential synthesis of this compound, although specific adaptations would be necessary. The broader field of organofluorine chemistry has seen a surge in the development of new fluorinating agents and catalytic methods, which could be applied to the synthesis of such molecules with greater efficiency and selectivity. chinesechemsoc.org

Similarly, the field of organobromine chemistry offers a wide array of synthetic transformations that are applicable to the bromoethyl moiety. google.comcardiff.ac.uk These include conversions to other functional groups and participation in cross-coupling reactions. The combination of these two fields in a single molecule like this compound presents a rich, yet largely untapped, area for synthetic exploration.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C7H11BrF2
Molecular Weight 213.06 g/mol
XLogP3-AA 2.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 211.9961 g/mol
Monoisotopic Mass 211.9961 g/mol
Topological Polar Surface Area 0 Ų
Heavy Atom Count 10
Complexity 142

Data sourced from PubChem CID: 58879043

Prospects for Novel Method Development in Organofluorine and Organobromine Chemistry

The synthesis and manipulation of molecules like this compound could drive the development of new synthetic methodologies. mdpi.com

Late-Stage Functionalization: The development of methods for the direct, selective C-H fluorination or bromination of cyclopentane derivatives would be highly valuable. This would allow for the late-stage introduction of these halogens into complex molecules, streamlining synthetic routes. cas.cn

Catalytic Methods: The use of transition metal catalysis for both the fluorination and bromination steps could lead to milder reaction conditions, higher yields, and improved selectivity. chinesechemsoc.org For instance, catalytic methods for the hydrobromination of a vinylcyclopentane (B1346689) precursor could offer a direct route to the bromoethyl side chain.

Sustainable Approaches: Future research could focus on developing more environmentally benign methods for the synthesis of halogenated compounds, for example, by using greener solvents and reagents, and by developing catalytic cycles that minimize waste. numberanalytics.com

Potential for Derivatization Towards Undiscovered Molecular Architectures

The bromoethyl group in this compound is a key feature that allows for a wide range of derivatization reactions, opening pathways to novel molecular structures. researchgate.netlibretexts.orgresearchgate.netyoutube.com

Potential Derivatizations:

Nucleophilic Substitution: The bromide can be readily displaced by a variety of nucleophiles to introduce new functional groups, such as amines, azides, thiols, cyanides, and alkoxides. This allows for the synthesis of a diverse library of compounds for biological screening.

Grignard Reagent Formation: Conversion of the bromide to a Grignard reagent would create a nucleophilic carbon center, which could then be reacted with a range of electrophiles (e.g., aldehydes, ketones, esters, nitriles) to form new carbon-carbon bonds and build more complex molecular scaffolds.

Elimination Reactions: Treatment with a suitable base could induce elimination to form a vinylcyclopentane derivative, which could then be used in a variety of further transformations, such as olefin metathesis, epoxidation, or dihydroxylation. stackexchange.com

Cross-Coupling Reactions: The bromide could participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds.

The combination of the conformationally influencing gem-difluoro group with the synthetically versatile bromoethyl moiety makes this compound a promising, yet underutilized, building block for the discovery of new molecular architectures with potential applications in various fields of chemical science.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Bromoethyl)-1,1-difluorocyclopentane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via fluorination of cyclopentane precursors or alkylation of 1,1-difluorocyclopentane derivatives. For example, 1,1-difluorocyclopentane can be functionalized using bromoethylating agents in the presence of catalytic systems like [Et₂Al][HCB₁₁H₅Br₆] with AlEt₃, which promotes selective substitution over elimination (67:33 product ratio in ethylation reactions) . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically impact yield: lower temperatures favor substitution, while higher temperatures may increase elimination byproducts. Purification via fractional distillation (boiling point ~65–67°C for related difluorocyclopentanes) or chromatography is recommended to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C/¹⁹F NMR : Key for structural confirmation. The ¹⁹F NMR spectrum will show coupling patterns between fluorine atoms and adjacent protons (e.g., geminal difluoro groups split into doublets). The bromoethyl group’s protons appear as distinct multiplets due to vicinal coupling .
  • GC-MS : Used to assess purity and identify volatile byproducts (e.g., elimination-derived alkenes). Calibration with authentic standards improves accuracy .
  • IR Spectroscopy : Confirms the absence of hydroxyl or carbonyl impurities (common in incomplete fluorination).

Q. How does the presence of the bromoethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromoethyl group acts as a primary alkyl halide, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the cyclopentane ring and electron-withdrawing fluorine atoms may slow kinetics. For example, in substitution with Et₃Al, competing elimination pathways can form alkenes, requiring careful control of reaction stoichiometry and temperature . Solvent polarity (e.g., DMF vs. THF) also modulates reactivity: polar aprotic solvents enhance nucleophilicity but may destabilize intermediates.

Advanced Research Questions

Q. What strategies can be employed to mitigate competing elimination pathways during functionalization of this compound?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct reactions below 0°C to suppress elimination .
  • Bulky Bases/Catalysts : Use sterically hindered bases (e.g., DBU) to favor substitution over β-hydride elimination.
  • Microwave-Assisted Synthesis : Precise heating reduces side reactions.
  • Additives : Silver salts (AgNO₃) can stabilize transition states in SN1 mechanisms, though less applicable to SN2-dominated systems.

Q. How can computational chemistry aid in predicting the regioselectivity of electrophilic additions to this compound?

  • Methodological Answer :
  • DFT Calculations : Predict electron density distributions to identify reactive sites. For instance, fluorine’s electronegativity directs electrophiles to less electron-deficient regions of the cyclopentane ring.
  • Molecular Dynamics Simulations : Model steric effects of the bromoethyl group on approach trajectories of electrophiles.
  • Transition State Analysis : Compare activation energies for competing pathways (e.g., para vs. meta addition in substituted rings).

Q. What analytical challenges arise when studying the thermal stability of this compound, and how can they be addressed?

  • Methodological Answer :
  • Decomposition at Elevated Temperatures : The compound may degrade via C-Br bond cleavage or fluorine loss. Use thermogravimetric analysis (TGA) to identify decomposition thresholds .
  • Volatility Issues : Low boiling point (~65–67°C for analogs) complicates high-temperature studies. Employ sealed-tube experiments or cryogenic trapping for GC-MS analysis.
  • Reactive Byproducts : Decomposition may release HF or HBr. Use in situ IR or ion-selective electrodes to monitor gas-phase byproducts.

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